Cas no 13408-29-2 (Hydroxylamine)

Hydroxylamine structure
Hydroxylamine structure
Product Name:Hydroxylamine
CAS No:13408-29-2
MF:H3NO
MW:33.0299198627472
CID:2728541
PubChem ID:787
Update Time:2025-04-21

Hydroxylamine Chemical and Physical Properties

Names and Identifiers

    • hydroxylamine
    • CHEBI:15429
    • Oxammonium
    • DTXSID7041043
    • HSDB 579
    • amino alcohol
    • hyroxylamine
    • MFCD00044522
    • CCG-204724
    • NCGC00015527-02
    • Nitroxide
    • 13408-29-2
    • (1) hydroxylamine
    • DTXCID5021043
    • NCGC00015527-05
    • arninoalcohol
    • NCGC00015527-03
    • Lopac0_000637
    • AKOS009031565
    • BDBM50082140
    • MRF-0000034
    • Hydroxylamine hydrochloride in combination with isoniazid and rifampicin
    • Q27110261
    • hydroxyl-amine
    • H2NHO
    • 232-259-2
    • Hydroxylamine Solution (50 wt. % in H2O)
    • amino-alcohol
    • Lopac-H-9876
    • 11104-93-1
    • EC 232-259-2
    • Q259997
    • SDCCGSBI-0050617.P002
    • H2NOH
    • 2FP81O2L9Z
    • HYDROXYLAMINE [HSDB]
    • C00192
    • HYDROXYAMINE
    • amine N-oxide
    • Oxyammonia
    • EINECS 232-259-2
    • (NH2OH)
    • hydroxyl amine
    • H2N-OH
    • azinous acid
    • HONH2
    • NCGC00162208-01
    • HYDROXYLAMINE [MI]
    • Epitope ID:117722
    • 7803-49-8
    • N-hydroxyamine
    • N H2 O H
    • CHEMBL1191361
    • NS00009755
    • UNII-2FP81O2L9Z
    • BCP03655
    • [NH2OH]
    • DB-080981
    • Hydroxylamin
    • oxidoazanium
    • hydroxy amine
    • 11129-69-4
    • NCGC00015527-01
    • Hydroxylamine, 50 wt. % solution in water
    • Q27110260
    • 2FFDCFE4-66E9-4869-8F4D-DC8E410797E7
    • dihydridohydroxidonitrogen
    • NH2OH
    • Hydroxylamine
    • Inchi: 1S/H3NO/c1-2/h2H,1H2
    • InChI Key: AVXURJPOCDRRFD-UHFFFAOYSA-N
    • SMILES: ON

Computed Properties

  • Exact Mass: 33.021463719Da
  • Monoisotopic Mass: 33.021463719Da
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 2
  • Rotatable Bond Count: 0
  • Complexity: 2
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • XLogP3: -1.2
  • Topological Polar Surface Area: 46.3Ų

Experimental Properties

  • LogP: -1.5
Recommended suppliers
Shanghai Jinhuan Chemical CO., LTD.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shanghai Jinhuan Chemical CO., LTD.
PRIBOLAB PTE.LTD
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
PRIBOLAB PTE.LTD
上海帛亦医药科技有限公司
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Reagent
Shenzhen Yaoyuan R&D Center Co.,Ltd
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Shenzhen Yaoyuan R&D Center Co.,Ltd
Hangzhou Cedareal Technology Co., Ltd.
Gold Member
Audited Supplier Audited Supplier
CN Supplier
Bulk
Hangzhou Cedareal Technology Co., Ltd.